molecular formula C17H13FN2O3S B7731375 2-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methoxyphenyl)ethan-1-one

2-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methoxyphenyl)ethan-1-one

Cat. No.: B7731375
M. Wt: 344.4 g/mol
InChI Key: VTJVOBGTZWZPAJ-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-oxadiazole core substituted with a 4-fluorophenyl group at the 5-position and a sulfanyl linker to a 4-methoxyphenyl acetophenone moiety. Its structure combines electron-withdrawing (fluorophenyl) and electron-donating (methoxyphenyl) groups, which influence reactivity and bioactivity. The oxadiazole ring enhances metabolic stability and facilitates interactions with biological targets, making it a candidate for anticancer and antimicrobial applications .

Properties

IUPAC Name

2-[[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O3S/c1-22-14-8-4-11(5-9-14)15(21)10-24-17-20-19-16(23-17)12-2-6-13(18)7-3-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTJVOBGTZWZPAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 4-Fluorobenzoic Acid Hydrazide

The synthesis begins with converting 4-fluorobenzoic acid (A ) to its hydrazide derivative (B ).

  • Esterification : 4-Fluorobenzoic acid (0.1 mol) is refluxed with ethanol (50 mL) and concentrated sulfuric acid (2 mL) for 6 hours to yield ethyl 4-fluorobenzoate.

  • Hydrazinolysis : The ester is treated with hydrazine hydrate (0.12 mol) in ethanol under reflux for 5 hours, forming 4-fluorobenzoic acid hydrazide (B ) (Yield: 85–90%).

Cyclization to Mercapto-Oxadiazole

Hydrazide B undergoes cyclization with carbon disulfide (CS₂) in alkaline conditions:

  • Reaction Setup : B (0.017 mol) is mixed with CS₂ (0.025 mol) and potassium hydroxide (0.025 mol) in ethanol (50 mL).

  • Reflux and Acidification : The mixture is refluxed for 6 hours, cooled, and acidified with HCl to precipitate 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol (C ) (Yield: 70–75%).

Key Characterization :

  • IR : 2550 cm⁻¹ (S–H stretch), 1600 cm⁻¹ (C=N), 1220 cm⁻¹ (C–O–C).

  • ¹H NMR (DMSO- d₆) : δ 8.10 (d, 2H, Ar–H), 7.25 (d, 2H, Ar–H), 3.85 (s, 1H, SH).

Functionalization with 2-Chloro-1-(4-Methoxyphenyl)Ethan-1-One

Synthesis of 2-Chloro-1-(4-Methoxyphenyl)Ethan-1-One

  • Friedel-Crafts Acylation : 4-Methoxyacetophenone (0.1 mol) is chlorinated using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C, yielding 2-chloro-1-(4-methoxyphenyl)ethan-1-one (D ) (Yield: 80%).

Nucleophilic Substitution Reaction

The thiol group of C reacts with D via nucleophilic substitution:

  • Reaction Conditions : C (0.014 mol) and D (0.014 mol) are dissolved in acetone (50 mL) with potassium carbonate (0.014 mol) as a base.

  • Stirring and Isolation : The mixture is stirred at room temperature for 6 hours, filtered, and recrystallized from ethanol to obtain the target compound (Yield: 65–70%).

Optimization Notes :

  • Excess D (1.2 equiv) improves yield by mitigating steric hindrance from the 4-methoxyphenyl group.

  • Anhydrous conditions prevent hydrolysis of the chloroethanone intermediate.

Analytical Characterization of the Target Compound

Spectroscopic Data

  • Molecular Formula : C₁₇H₁₃FN₂O₃S.

  • IR (KBr) : 1680 cm⁻¹ (C=O), 1605 cm⁻¹ (C=N), 1250 cm⁻¹ (C–O–C), 830 cm⁻¹ (C–F).

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 8.15 (d, J = 8.4 Hz, 2H, Ar–H),

    • δ 7.25 (d, J = 8.4 Hz, 2H, Ar–H),

    • δ 6.95 (d, J = 8.8 Hz, 2H, OCH₃–Ar–H),

    • δ 3.85 (s, 3H, OCH₃),

    • δ 4.30 (s, 2H, SCH₂CO).

  • MS (ESI) : m/z 345.07 [M+H]⁺.

Purity and Yield Optimization

ParameterValue
Reaction Time 6 hours
Temperature 25°C
Solvent Acetone
Yield 65–70%
Purity (HPLC) >98%

Comparative Analysis of Synthetic Routes

Alternative Pathways

  • Method A : Direct coupling of pre-formed 1,3,4-oxadiazole thiols with halogenated ketones (as above).

  • Method B : Oxidative coupling of disulfides with ketones using Cu(I) catalysts.

  • Method C : Microwave-assisted synthesis reduces reaction time to 30 minutes but requires specialized equipment.

Advantages of the Reported Method

  • Cost-Effectiveness : Uses readily available reagents (K₂CO₃, acetone).

  • Scalability : High yields under ambient conditions facilitate industrial adaptation.

Challenges and Mitigation Strategies

  • Thiol Oxidation : The mercapto-oxadiazole intermediate (C ) is prone to oxidation. Storing under nitrogen and using fresh CS₂ minimizes disulfide formation.

  • Steric Hindrance : Bulky 4-methoxyphenyl group slows nucleophilic substitution. Increasing reaction time to 8 hours improves yield .

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The fluorophenyl and methoxyphenyl groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. The presence of the 4-fluorophenyl group enhances the compound's efficacy against various bacterial strains. Studies have shown that derivatives of oxadiazoles can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development .

Anticancer Activity

The compound has been evaluated for its anticancer properties. In vitro studies demonstrated cytotoxic effects against several cancer cell lines, including breast and colon cancer. The mechanism involves the induction of apoptosis and cell cycle arrest, primarily attributed to the interaction with DNA and disruption of cellular signaling pathways .

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases. Compounds similar to 2-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methoxyphenyl)ethan-1-one have shown promise in reducing inflammatory markers in various models, indicating potential for treating inflammatory diseases such as arthritis and asthma .

Organic Electronics

The unique electronic properties of oxadiazole derivatives make them suitable for applications in organic electronics. They can be used as electron transport materials in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Their ability to form stable thin films contributes to improved device performance .

Photovoltaic Cells

Studies have demonstrated that incorporating oxadiazole-based compounds into photovoltaic cells enhances charge mobility and overall efficiency. The compound's structure allows for effective light absorption and energy transfer within the cell matrix, leading to higher power conversion efficiencies .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of various oxadiazole derivatives, including the target compound. The results indicated a significant reduction in bacterial viability at low concentrations, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Mechanism
In a research article from Cancer Research, the compound was tested on different cancer cell lines. The findings revealed that it induced apoptosis through mitochondrial pathways, marking it as a promising candidate for further development in cancer therapeutics.

Case Study 3: Organic Photovoltaics
A recent study highlighted the use of this compound in enhancing the performance of organic solar cells. The incorporation of this compound led to an increase in efficiency by approximately 15%, demonstrating its viability in renewable energy applications.

Mechanism of Action

The mechanism of action of 2-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methoxyphenyl)ethan-1-one involves its interaction with various molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antibacterial and antioxidant effects. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key analogues and their properties:

Compound Name Molecular Formula Substituents (R1, R2) Yield (%) Biological Activity Key Reference
Target Compound: 2-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methoxyphenyl)ethan-1-one C17H14FN2O3S R1 = 4-Fluorophenyl, R2 = 4-OCH3 N/A* Hypothesized anticancer
2-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methoxyphenyl)ethan-1-one (11a) C17H14ClN2O3S R1 = 4-Cl, R2 = 4-OCH3 76–87 Not reported
1-(4-Fluorophenyl)-2-((5-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)ethan-1-one (4b) C22H22FN3O3S R1 = 4-F, R2 = Piperazine-4-OCH3 89.1 MAO inhibition potential
1-(4-Chlorophenyl)-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one C14H9ClN2O3S R1 = Furan-2-yl, R2 = 4-Cl N/A Not reported

Key Observations:

  • The methoxy group (4-OCH3) in R2 increases electron density, improving solubility .
  • Piperazine Addition : Compound 4b incorporates a piperazine moiety, which may enhance blood-brain barrier penetration for neurological targets but reduces synthetic yield compared to simpler analogues .
  • Heterocyclic Variations : Replacing oxadiazole with thiadiazole (as in ) introduces sulfur, altering ring aromaticity and hydrogen-bonding capacity .

Spectroscopic Characterization

  • IR Spectroscopy : Aromatic C–H stretches (~3040 cm⁻¹) and carbonyl (C=O) peaks (~1650–1700 cm⁻¹) are consistent across analogues. The target compound’s 4-F substituent may slightly shift absorption bands compared to 4-Cl (11a) .
  • Mass Spectrometry : Molecular ion peaks align with calculated masses (e.g., m/z 361 for 11a vs. m/z 443 for 4b). The target compound’s molecular weight (C17H14FN2O3S) suggests a molecular ion near m/z 345 .
  • NMR : Piperazine-containing derivatives (e.g., 4b) show distinct proton signals for –CH2– groups at δ 2.55–3.00 ppm, absent in the target compound .

Biological Activity

Anticancer Activity

2-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methoxyphenyl)ethan-1-one has shown significant anticancer activity against multiple cancer cell lines. The compound's structure, which includes a 1,3,4-oxadiazole ring and a fluorophenyl group, contributes to its potent antiproliferative effects .

Inhibition of Cancer Cell Growth

Studies have demonstrated that the compound exhibits strong growth inhibition against various cancer cell types, including:

  • Breast cancer (MCF7, T-47D)
  • Leukemia (SR)
  • Melanoma (SK-MEL-5)
  • Colon cancer (HCT-116)

The compound's efficacy is particularly noteworthy in breast cancer cell lines, where it has shown superior activity compared to some standard chemotherapeutic agents .

The anticancer activity of this compound is believed to be multifaceted:

  • Apoptosis Induction : The compound has been shown to trigger programmed cell death in cancer cells, likely through the activation of caspase pathways .
  • Enzyme Inhibition : It demonstrates inhibitory effects on key enzymes involved in cancer progression, such as EGFR and Src kinases .
  • Cell Cycle Arrest : Evidence suggests that the compound may interfere with the cell cycle, preventing cancer cells from proliferating .

Comparative Efficacy

To illustrate the compound's potency, consider the following table comparing its IC50 values (the concentration required to inhibit cell growth by 50%) against other known anticancer agents:

CompoundMCF7 (Breast)SR (Leukemia)HCT-116 (Colon)
This compound1.18 ± 0.14 μM0.67 μM0.80 μM
Staurosporine4.18 ± 0.05 μM--
Ethidium bromide2.71 ± 0.18 μM--

These results demonstrate the compound's superior efficacy, particularly in breast cancer cells, where it outperforms established anticancer agents .

Structure-Activity Relationship

The biological activity of this compound is closely tied to its structural features:

  • 1,3,4-Oxadiazole Ring : This heterocyclic structure is crucial for the compound's anticancer properties, likely due to its ability to interact with specific cellular targets .
  • Fluorophenyl Group : The presence of fluorine enhances the compound's lipophilicity and metabolic stability, potentially improving its pharmacokinetic profile .
  • Methoxyphenyl Moiety : This group may contribute to the compound's ability to interact with specific cellular receptors or enzymes .

Future Directions

While the anticancer activity of this compound is promising, further research is needed to fully elucidate its mechanism of action and potential clinical applications. Areas for future investigation include:

  • In vivo studies to assess the compound's efficacy and safety in animal models.
  • Combination studies with established chemotherapeutic agents to explore potential synergistic effects.
  • Structure-activity relationship studies to optimize the compound's potency and selectivity.

Q & A

Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer: Synthesis typically involves multi-step reactions:

Esterification of 4-methoxyphenylacetic acid with methanol.

Hydrazide formation via reaction with hydrazine hydrate.

Cyclization to form the 1,3,4-oxadiazole ring using CS₂/KOH under reflux (70–80°C, 6–8 hours).

Thioether linkage via nucleophilic substitution between the oxadiazole-thiol intermediate and 4-fluorophenyl-substituted alkyl halides.

  • Key Parameters:
  • Solvent choice (DMF or THF) impacts reaction kinetics.
  • Temperature control during cyclization (critical for avoiding byproducts).
  • Use of anhydrous conditions to prevent hydrolysis .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • Methodological Answer:
  • IR Spectroscopy: Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹, C-S stretch at ~621 cm⁻¹).
  • ¹H/¹³C NMR: Confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–7.5 ppm).
  • Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z 361 for C₁₇H₁₃ClN₂O₃S analogs) validate molecular weight .
  • Elemental Analysis: Ensures purity (>95% required for pharmacological assays).

Q. What preliminary biological activities have been reported?

  • Methodological Answer:
  • Antimicrobial Screening: Tested against Gram-positive (S. aureus) and Gram-negative (E. coli) strains via agar diffusion (MIC values: 8–32 µg/mL).
  • Anticancer Potential: Evaluated using MTT assays (IC₅₀: 12–45 µM against HeLa and MCF-7 cell lines).
  • Mechanistic Insights: Oxadiazole-thioether derivatives inhibit enzymes like dihydrofolate reductase (DHFR) via docking studies .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in structural elucidation?

  • Methodological Answer:
  • SHELX Suite: Use SHELXL for refining crystal structures (bond lengths/angles accuracy: ±0.01 Å/±0.1°).
  • Data Collection: High-resolution (<1.0 Å) synchrotron data minimizes thermal motion artifacts.
  • Case Study: For analogs, torsional angles of the oxadiazole ring (e.g., 178.5°) confirm planarity, critical for π-π stacking in target binding .

Q. How to design structure-activity relationship (SAR) studies for optimizing bioactivity?

  • Methodological Answer:
  • Analog Synthesis: Replace 4-fluorophenyl with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups.
  • Bioassay Correlation: Compare IC₅₀ values to identify substituent effects (e.g., 4-Cl enhances lipophilicity by 1.2 logP units).
  • Computational Modeling: DFT calculations (e.g., HOMO-LUMO gaps) predict redox activity relevant to antioxidant mechanisms .

Q. How to address contradictions in spectral data versus computational predictions?

  • Methodological Answer:
  • Case Example: Discrepancies in C-S IR stretches (observed: 621 cm⁻¹ vs. predicted: 650 cm⁻¹) arise from crystal packing effects.
  • Validation: Use solid-state NMR or temperature-dependent IR to probe environmental influences.
  • Cross-Referencing: Compare with XRD-derived bond lengths (C-S: 1.78 Å) to reconcile experimental/theoretical data .

Q. What advanced assays evaluate cytotoxicity and selectivity?

  • Methodological Answer:
  • MTT Assay: Measure mitochondrial activity in cancer vs. normal cells (e.g., NIH/3T3 fibroblasts) to calculate selectivity indices (SI > 3 desirable).
  • Apoptosis Markers: Flow cytometry for Annexin V/PI staining (e.g., 25% early apoptosis in treated cells).
  • In Vivo Models: Zebrafish xenografts for preliminary toxicity (LD₅₀ > 100 mg/kg) .

Safety and Handling

  • Toxicity Classification: Acute toxicity (Category 4 for oral/dermal/inhalation) per EU-GHS .
  • Precautions: Use fume hoods, avoid ignition sources, and store at –20°C under inert atmosphere .

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